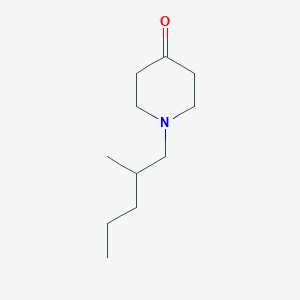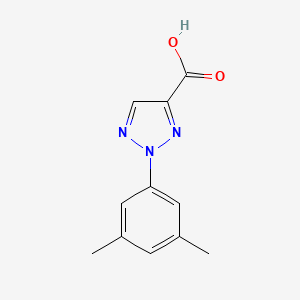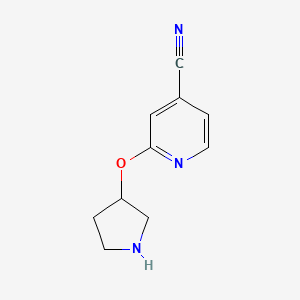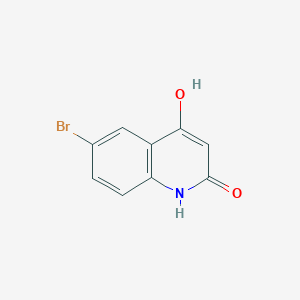![molecular formula C6H2BrClIN3 B1527648 5-Bromo-4-cloro-3-yodo-1H-pirazolo[3,4-b]piridina CAS No. 1092579-78-6](/img/structure/B1527648.png)
5-Bromo-4-cloro-3-yodo-1H-pirazolo[3,4-b]piridina
Descripción general
Descripción
“5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps. For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate .Mecanismo De Acción
The mechanism of action of BCIP is still not fully understood. However, it is known that it has an effect on the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to increase the activity of cytochrome P450, an enzyme involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCIP are not yet fully understood. However, studies have shown that it has an effect on the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to increase the activity of cytochrome P450, an enzyme involved in drug metabolism. It has also been shown to have a protective effect against oxidative stress and to be a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BCIP in laboratory experiments include its low cost, easy availability, and high reactivity. It is also relatively stable and can be stored for long periods of time. The main limitation of using BCIP in laboratory experiments is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
Future research on BCIP could focus on further exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies could explore its potential as an imaging agent, as a catalyst for organic synthesis, and as a ligand in coordination chemistry. In addition, further research could be conducted to explore the potential of BCIP as an antioxidant and anti-cancer agent. Finally, further research could be conducted to explore the potential of BCIP as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Biológicamente Activos
5-Bromo-4-cloro-3-yodo-1H-pirazolo[3,4-b]piridina: sirve como intermediario clave en la síntesis de una amplia gama de compuestos biológicamente activos. Su estructura está estrechamente relacionada con las bases púricas como la adenina y la guanina, lo que la convierte en un andamiaje valioso para la química medicinal .
Desarrollo de Inhibidores de TRK
Este compuesto se ha utilizado en el diseño y síntesis de derivados que actúan como inhibidores de las quinasas receptoras de tropomiosina (TRK), que están asociadas con la proliferación y diferenciación celular. Dichos inhibidores tienen aplicaciones potenciales en el tratamiento del cáncer .
Sustrato Enzimático para Beta-Galactosidasa
En ensayos bioquímicos, este compuesto se puede utilizar como sustrato para la beta-galactosidasa. La enzima rompe el enlace glucosídico, lo que lleva a un cambio colorimétrico, que es útil en histoquímica y bacteriología para detectar la actividad enzimática .
Diseño de Fármacos Antibacterianos
La porción pirazolo[3,4-b]piridina, cuando se combina con otros farmacóforos como el triazol, ha mostrado potenciales de inhibición contra bacterias como Staphylococcus aureus y Klebsiella pneumoniae. Esto destaca su papel en el desarrollo de nuevos fármacos antibacterianos .
Modulación del Factor Neurotrófico
Los derivados de este compuesto se han explorado por su capacidad de modular los factores neurotróficos, que son vitales para el crecimiento y la supervivencia neuronal. Esta aplicación es significativa en el contexto de las enfermedades neurodegenerativas y la recuperación de lesiones nerviosas .
Diversidad Química en el Descubrimiento de Fármacos
Los diversos patrones de sustitución posibles en el marco de 1H-pirazolo[3,4-b]piridina permiten la creación de una vasta biblioteca química. Esta diversidad es instrumental en la detección de alto rendimiento para el descubrimiento de fármacos, proporcionando numerosos candidatos para varios objetivos biológicos .
Análogo Estructural para Bases Púricas
Debido a su similitud estructural con las bases púricas, este compuesto se puede utilizar para estudiar el metabolismo de las purinas y sus trastornos. También puede servir como punto de partida para la síntesis de análogos de nucleósidos con posibles actividades antivirales y anticancerígenas .
Propiedades
IUPAC Name |
5-bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-2-1-10-6-3(4(2)8)5(9)11-12-6/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZPJYPWWPXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727046 | |
| Record name | 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-78-6 | |
| Record name | 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)



![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)




